N-(phenylcarbamothioyl)morpholine-4-carboximidamide
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Overview
Description
N-(phenylcarbamothioyl)morpholine-4-carboximidamide is a chemical compound with the molecular formula C11H14N4OS It is known for its unique structure, which includes a morpholine ring substituted with a phenylcarbamothioyl group and a carboximidamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(phenylcarbamothioyl)morpholine-4-carboximidamide typically involves the reaction of morpholine with phenyl isothiocyanate, followed by the addition of cyanamide. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The general reaction scheme can be represented as follows:
- Morpholine reacts with phenyl isothiocyanate to form N-(phenylcarbamothioyl)morpholine.
- The intermediate product then reacts with cyanamide to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-(phenylcarbamothioyl)morpholine-4-carboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into corresponding amines or thiols.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be employed.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or thiols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Industry: It can be used as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(phenylcarbamothioyl)morpholine-4-carboximidamide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the compound may inhibit bacterial RNA synthesis by binding to the active site of RNA polymerase . This interaction disrupts the normal function of the enzyme, leading to the inhibition of bacterial growth.
Comparison with Similar Compounds
Similar Compounds
- N-Phenylmorpholine-4-carbothioamide
- N-acyl-morpholine-4-carbothioamides
Uniqueness
N-(phenylcarbamothioyl)morpholine-4-carboximidamide is unique due to its dual functional groups (carbamothioyl and carboximidamide) attached to the morpholine ring. This structural feature imparts distinct chemical reactivity and biological activity compared to similar compounds. For example, while N-Phenylmorpholine-4-carbothioamide shares the phenylcarbamothioyl group, it lacks the carboximidamide group, which may result in different biological properties and applications .
Properties
CAS No. |
102392-88-1 |
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Molecular Formula |
C12H16N4OS |
Molecular Weight |
264.35 g/mol |
IUPAC Name |
(1E)-1-[amino(morpholin-4-yl)methylidene]-3-phenylthiourea |
InChI |
InChI=1S/C12H16N4OS/c13-11(16-6-8-17-9-7-16)15-12(18)14-10-4-2-1-3-5-10/h1-5H,6-9H2,(H3,13,14,15,18) |
InChI Key |
PYSKTZUZFVTLGK-UHFFFAOYSA-N |
Isomeric SMILES |
C1COCCN1/C(=N/C(=S)NC2=CC=CC=C2)/N |
Canonical SMILES |
C1COCCN1C(=NC(=S)NC2=CC=CC=C2)N |
Origin of Product |
United States |
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